molecular formula CHN5 B12649810 Pentazine CAS No. 290-97-1

Pentazine

Cat. No.: B12649810
CAS No.: 290-97-1
M. Wt: 83.05 g/mol
InChI Key: ALAGDBVXZZADSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. The name pentazine is used in the nomenclature of derivatives of this compound. This compound is predicted to be unstable and to decompose into hydrogen cyanide (HCN) and nitrogen (N2) .

Preparation Methods

The synthesis of pentazine is not well-documented due to its hypothetical nature and predicted instability. the synthesis of related compounds such as triazines and tetrazines can provide insights. These compounds are typically synthesized through methods such as microwave-assisted reactions, solid-phase synthesis, metal-based reactions, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods involve various reaction conditions and catalysts to achieve the desired heterocyclic structures.

Chemical Reactions Analysis

related compounds like triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . Common reagents and conditions used in these reactions include strong acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of pentazine is not well-studied due to its hypothetical nature. related compounds like triazines and tetrazines exert their effects through various molecular targets and pathways. These compounds can interact with biological molecules, leading to inhibition of specific enzymes or receptors, disruption of cellular processes, and induction of cell death in cancer cells .

Comparison with Similar Compounds

Pentazine can be compared with other azines, which are nitrogen derivatives of benzene with one to six nitrogen atoms. Similar compounds include:

  • Pyridine (one nitrogen atom)
  • Diazines (two nitrogen atoms)
  • Triazines (three nitrogen atoms)
  • Tetrazines (four nitrogen atoms)
  • Hexazine (six nitrogen atoms)

This compound is unique due to its five nitrogen atoms in the aromatic ring, which contributes to its predicted instability and decomposition into hydrogen cyanide and nitrogen .

Properties

CAS No.

290-97-1

Molecular Formula

CHN5

Molecular Weight

83.05 g/mol

IUPAC Name

pentazine

InChI

InChI=1S/CHN5/c1-2-4-6-5-3-1/h1H

InChI Key

ALAGDBVXZZADSN-UHFFFAOYSA-N

Canonical SMILES

C1=NN=NN=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.